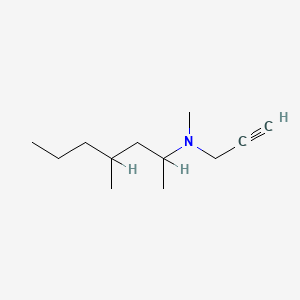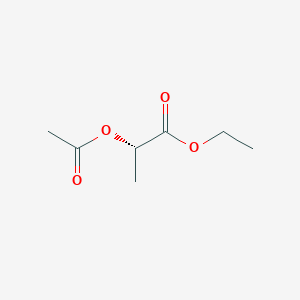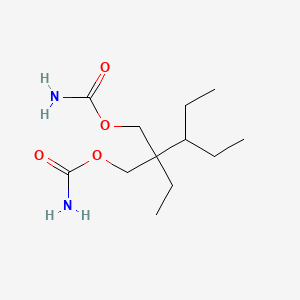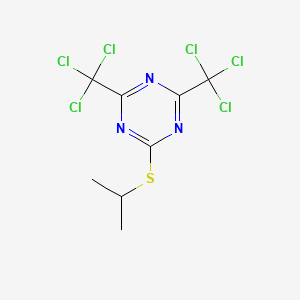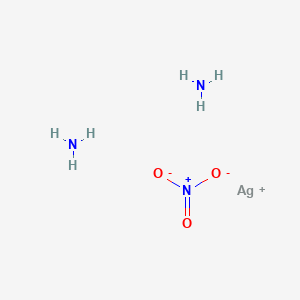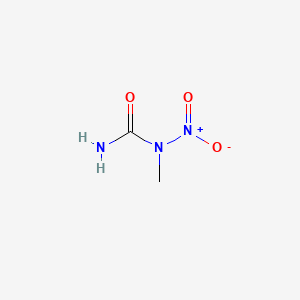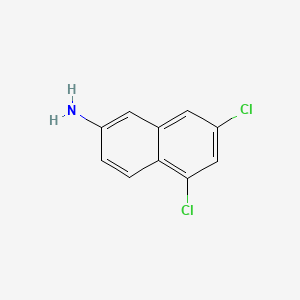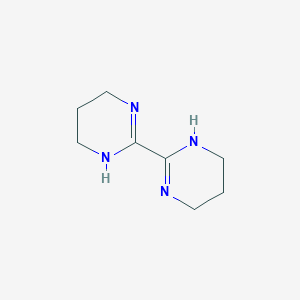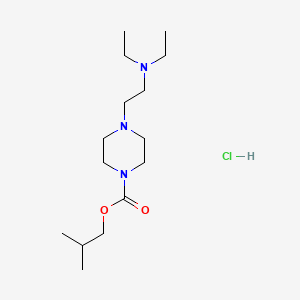
1-Piperazinecarboxylic acid, 4-(2-(diethylamino)ethyl)-, isobutyl ester, hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Piperazinecarboxylic acid, 4-(2-(diethylamino)ethyl)-, isobutyl ester, hydrochloride is a chemical compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of various pharmaceuticals. The compound’s structure includes a piperazine ring, a carboxylic acid group, and an isobutyl ester, making it a versatile molecule for chemical modifications.
Vorbereitungsmethoden
The synthesis of 1-Piperazinecarboxylic acid, 4-(2-(diethylamino)ethyl)-, isobutyl ester, hydrochloride typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring is synthesized through the reaction of ethylenediamine with diethyl carbonate under controlled conditions.
Introduction of the Carboxylic Acid Group: The carboxylic acid group is introduced by reacting the piperazine ring with chloroacetic acid in the presence of a base such as sodium hydroxide.
Esterification: The carboxylic acid group is then esterified with isobutyl alcohol using a catalyst like sulfuric acid to form the isobutyl ester.
Formation of the Hydrochloride Salt: Finally, the compound is converted to its hydrochloride salt by reacting it with hydrochloric acid.
Industrial production methods often involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Analyse Chemischer Reaktionen
1-Piperazinecarboxylic acid, 4-(2-(diethylamino)ethyl)-, isobutyl ester, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group can be replaced by other functional groups such as amides or ethers using appropriate reagents and conditions.
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and the reagents used.
Wissenschaftliche Forschungsanwendungen
1-Piperazinecarboxylic acid, 4-(2-(diethylamino)ethyl)-, isobutyl ester, hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals, including antihistamines, antipsychotics, and antidepressants.
Biological Research: The compound is used in studies related to neurotransmitter systems and receptor binding assays.
Chemical Research: It serves as a building block for the synthesis of complex organic molecules and is used in the development of new synthetic methodologies.
Industrial Applications: The compound is used in the production of specialty chemicals and as a reagent in chemical manufacturing processes.
Wirkmechanismus
The mechanism of action of 1-Piperazinecarboxylic acid, 4-(2-(diethylamino)ethyl)-, isobutyl ester, hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound can modulate the activity of these targets by binding to them and altering their function. The pathways involved may include signal transduction cascades, receptor activation or inhibition, and changes in cellular metabolism.
Vergleich Mit ähnlichen Verbindungen
1-Piperazinecarboxylic acid, 4-(2-(diethylamino)ethyl)-, isobutyl ester, hydrochloride can be compared with other piperazine derivatives, such as:
1-Piperazinecarboxylic acid, ethyl ester: This compound has a similar piperazine ring structure but differs in the ester group, which is ethyl instead of isobutyl.
1-Piperazinecarboxylic acid, 4-(4-piperidinyl)-, 1,1-dimethylethyl ester: This compound has a different substituent on the piperazine ring, which affects its chemical properties and applications.
The uniqueness of this compound lies in its specific ester group and the presence of the diethylaminoethyl substituent, which confer distinct chemical reactivity and biological activity.
Eigenschaften
CAS-Nummer |
24269-49-6 |
|---|---|
Molekularformel |
C15H32ClN3O2 |
Molekulargewicht |
321.89 g/mol |
IUPAC-Name |
2-methylpropyl 4-[2-(diethylamino)ethyl]piperazine-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C15H31N3O2.ClH/c1-5-16(6-2)7-8-17-9-11-18(12-10-17)15(19)20-13-14(3)4;/h14H,5-13H2,1-4H3;1H |
InChI-Schlüssel |
QVWXARKISHNFIH-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)CCN1CCN(CC1)C(=O)OCC(C)C.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Chloro-4-[(Z)-phenyl-ONN-azoxy]benzene](/img/structure/B14702073.png)
![1,2,3,4,6,7,8,9-Octaphenyl-5-silaspiro[4.4]nona-1,3,6,8-tetraene](/img/structure/B14702079.png)

